Cas no 1806957-81-2 (4-(Chloromethyl)-5-cyano-3-(difluoromethyl)-2-(trifluoromethyl)pyridine)

4-(Chloromethyl)-5-cyano-3-(difluoromethyl)-2-(trifluoromethyl)pyridine is a fluorinated pyridine derivative with a multifunctional structure, featuring chloromethyl, cyano, difluoromethyl, and trifluoromethyl substituents. This compound is valued for its versatility as a building block in pharmaceutical and agrochemical synthesis, where its reactive chloromethyl and cyano groups enable further functionalization. The presence of fluorine atoms enhances metabolic stability and lipophilicity, making it useful in the design of bioactive molecules. Its well-defined reactivity profile allows for selective modifications, supporting applications in heterocyclic chemistry and the development of novel fluorinated compounds. The high purity and stability of this intermediate ensure consistent performance in synthetic workflows.
4-(Chloromethyl)-5-cyano-3-(difluoromethyl)-2-(trifluoromethyl)pyridine structure
1806957-81-2 structure
Product name:4-(Chloromethyl)-5-cyano-3-(difluoromethyl)-2-(trifluoromethyl)pyridine
CAS No:1806957-81-2
MF:C9H4ClF5N2
Molecular Weight:270.586478233337
CID:4880677

4-(Chloromethyl)-5-cyano-3-(difluoromethyl)-2-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

    • 4-(Chloromethyl)-5-cyano-3-(difluoromethyl)-2-(trifluoromethyl)pyridine
    • インチ: 1S/C9H4ClF5N2/c10-1-5-4(2-16)3-17-7(9(13,14)15)6(5)8(11)12/h3,8H,1H2
    • InChIKey: FGQJVTRIEFPUAW-UHFFFAOYSA-N
    • SMILES: ClCC1C(C#N)=CN=C(C(F)(F)F)C=1C(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 7
  • 重原子数量: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 310
  • トポロジー分子極性表面積: 36.7
  • XLogP3: 2.5

4-(Chloromethyl)-5-cyano-3-(difluoromethyl)-2-(trifluoromethyl)pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029037681-250mg
4-(Chloromethyl)-5-cyano-3-(difluoromethyl)-2-(trifluoromethyl)pyridine
1806957-81-2 95%
250mg
$980.00 2022-03-31
Alichem
A029037681-500mg
4-(Chloromethyl)-5-cyano-3-(difluoromethyl)-2-(trifluoromethyl)pyridine
1806957-81-2 95%
500mg
$1,668.15 2022-03-31
Alichem
A029037681-1g
4-(Chloromethyl)-5-cyano-3-(difluoromethyl)-2-(trifluoromethyl)pyridine
1806957-81-2 95%
1g
$3,155.55 2022-03-31

4-(Chloromethyl)-5-cyano-3-(difluoromethyl)-2-(trifluoromethyl)pyridine 関連文献

4-(Chloromethyl)-5-cyano-3-(difluoromethyl)-2-(trifluoromethyl)pyridineに関する追加情報

Comprehensive Overview of 4-(Chloromethyl)-5-cyano-3-(difluoromethyl)-2-(trifluoromethyl)pyridine (CAS No. 1806957-81-2)

4-(Chloromethyl)-5-cyano-3-(difluoromethyl)-2-(trifluoromethyl)pyridine (CAS No. 1806957-81-2) is a highly specialized fluorinated pyridine derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique multifunctional substituents, serves as a critical intermediate in the synthesis of advanced small-molecule therapeutics and crop protection agents. Its molecular structure, featuring a chloromethyl, cyano, difluoromethyl, and trifluoromethyl groups, offers exceptional reactivity for cross-coupling reactions and heterocyclic modifications.

The growing demand for fluorinated compounds in drug discovery has positioned CAS 1806957-81-2 as a valuable building block. Researchers frequently explore its potential in kinase inhibitor development, leveraging its electron-withdrawing properties to enhance binding affinity. Recent studies highlight its utility in precision medicine, particularly for targeting oncology-related pathways. Additionally, its agrochemical applications align with the industry's shift toward sustainable pest control solutions, addressing global concerns like resistance management and environmental impact.

From a synthetic chemistry perspective, 4-(Chloromethyl)-5-cyano-3-(difluoromethyl)-2-(trifluoromethyl)pyridine exemplifies the trend toward late-stage functionalization. Its modular design enables efficient derivatization, reducing synthetic steps in complex molecule assembly. This aligns with the pharmaceutical industry's focus on cost-effective scalability and green chemistry principles. Analytical techniques such as HPLC purity analysis and NMR spectroscopy are essential for quality control, ensuring reproducibility in high-throughput screening campaigns.

The compound's stability under ambient storage conditions and compatibility with common organic solvents further enhances its practicality. As the scientific community prioritizes AI-driven molecular design, CAS 1806957-81-2 has emerged in computational studies exploring structure-activity relationships (SAR). Its meta-substituted pyridine core is frequently cited in patents related to next-generation antiviral agents, reflecting its relevance in pandemic preparedness research.

Regulatory compliance remains a key consideration for users of this compound. While not classified as hazardous under standard protocols, proper laboratory handling practices are recommended due to its reactive chloromethyl group. Suppliers typically provide detailed technical data sheets to support risk assessment and material safety planning. The compound's commercial availability through specialty chemical distributors has increased significantly, driven by demand from contract research organizations (CROs) and academic institutions.

Emerging applications in bioconjugation chemistry and proteolysis-targeting chimeras (PROTACs) demonstrate the versatility of 1806957-81-2. Its polar surface area and lipophilicity metrics make it particularly suitable for designing blood-brain barrier permeable candidates. These attributes have sparked discussions in medicinal chemistry forums about optimizing fluorine-containing pharmacophores for CNS drug development.

In conclusion, 4-(Chloromethyl)-5-cyano-3-(difluoromethyl)-2-(trifluoromethyl)pyridine represents a compelling case study in modern heterocyclic chemistry. Its intersection with cutting-edge therapeutic modalities and eco-friendly agrochemicals ensures continued relevance. As innovation accelerates in fragment-based drug discovery and catalytic fluorination, this compound's role as a strategic synthetic intermediate is expected to expand further.

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